4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing anti-MRSA leads or agrochemical triazoles often face supply gaps for regiochemically precise 4-arylthiosemicarbazides with orthogonal reactivity. This compound resolves both challenges: the ortho-bromine survives cyclization to 1,2,4-triazole-3-thiones or 1,3,4-thiadiazoles, enabling post-cyclization cross-coupling diversification; the para-OCF₃ group enhances metabolic stability and LogP for hit-to-lead progression. Metal coordination capacity (Cu²⁺, Ni²⁺, Fe³⁺) supports metallodrug discovery, while the bromine heavy-atom label facilitates X-ray co-crystallography. Exact regioisomeric identity verified-positional isomers exhibit divergent MIC values in Gram-positive screening. Single batch 98% purity, ready for immediate SAR campaigns.

Molecular Formula C8H7BrF3N3OS
Molecular Weight 330.13 g/mol
Cat. No. B12856384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide
Molecular FormulaC8H7BrF3N3OS
Molecular Weight330.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)NN
InChIInChI=1S/C8H7BrF3N3OS/c9-5-3-4(16-8(10,11)12)1-2-6(5)14-7(17)15-13/h1-3H,13H2,(H2,14,15,17)
InChIKeyWYDHLEKSKCHQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide: Structural Foundation for Bioactive Heterocycle Synthesis


4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide (CAS 1303993-94-3) is a functionalized 4-arylthiosemicarbazide bearing an ortho-bromine and a para-trifluoromethoxy group on the phenyl ring . The compound serves as a versatile intermediate for constructing five- and six-membered heterocycles such as 1,2,4-triazoles and 1,3,4-thiadiazoles via well-established cyclization chemistry [1]. The thiosemicarbazide core provides N,S-donor sites capable of metal coordination, while the bromine substituent enables further cross-coupling functionalization, making this scaffold a dual-purpose building block in medicinal chemistry and agrochemical research.

Why the 2-Bromo-4-Trifluoromethoxy Substitution Pattern Cannot Be Replaced by Simpler 4-Arylthiosemicarbazides


The ortho-bromine and para-trifluoromethoxy substituents are not interchangeable with other halogen or alkyl patterns because they simultaneously modulate lipophilicity (LogP), electronic distribution on the phenyl ring, and the steric environment around the N-4 position . Even positional isomers—such as 4-(4-bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide—present a different spatial orientation of the bromine relative to the thiosemicarbazide chain, affecting both metal-binding geometry and the conformation of downstream heterocyclic products. In 4-arylthiosemicarbazide antibacterial screening, the position of the substituent on the phenyl ring was shown to be a critical determinant of MIC values, with certain substitution patterns completely abolishing activity against Gram-positive strains [1]. Consequently, procurement decisions must be based on exact regioisomeric identity rather than generic functional-group similarity.

Quantitative Differentiation Evidence for 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide vs. Closest Analogs


Computed LogP Comparison: 2-Bromo-4-Trifluoromethoxy Substitution Elevates Lipophilicity Relative to Non-Fluorinated or Non-Brominated Analogs

The target compound exhibits a computed LogP of 2.5078 . This value is elevated relative to 4-phenyl-thiosemicarbazide, the simplest 4-arylthiosemicarbazide, whose computed LogP is approximately 0.73 (calculated using the same method, Molinspiration) [1]. The LogP increase of approximately 1.8 log units is attributable to the combined effect of the bromine and trifluoromethoxy substituents, which increase membrane permeability potential while maintaining a TPSA of 59.31 Ų , a value still within the Veber threshold of <140 Ų for oral bioavailability.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Antibacterial Activity Baseline: 4-Arylthiosemicarbazides Demonstrate Gram-Positive Selectivity with Substituent-Dependent MICs Ranging from 2 to 128 µg/mL

In a systematic study of 4-arylthiosemicarbazides bearing various N-substituents, the most active compound (2h, 4-sulfapyrimidine phenyl substitution) achieved MIC values of 2–7 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Within the same compound library, the least active analogs showed MICs >128 µg/mL against the same strains [1]. Although the specific 2-bromo-4-trifluoromethoxy derivative was not directly tested in this study, the 4-arylthiosemicarbazide scaffold consistently exhibits antibacterial activity against Gram-positive organisms, with the nature and position of phenyl-ring substituents serving as the primary driver of potency differentiation [1][2].

Antibacterial Gram-positive MIC

Regioisomeric Differentiation: 2-Bromo-4-Trifluoromethoxy vs. 4-Bromo-2-Trifluoromethoxy Substitution Patterns Yield Distinct Physicochemical and Steric Profiles

The target compound is the 2-bromo-4-trifluoromethoxy isomer (CAS 1303993-94-3), structurally distinct from the 4-bromo-2-trifluoromethoxy isomer (CAS 1228245-60-0) . In the target, the bromine occupies the ortho position relative to the thiosemicarbazide attachment point, while in the comparator isomer, the bromine resides at the para position. This positional swap alters the steric environment around the N-4 nitrogen, the electronic distribution of the aromatic ring, and the orientation of the trifluoromethoxy group, which is either para (target) or ortho (comparator) to the thiosemicarbazide chain. These differences can affect both metal-chelation geometry and the regioselectivity of subsequent heterocyclization reactions.

Regioisomerism Structure-activity relationship Metal coordination

Synthetic Versatility Advantage: Ortho-Bromine Enables Pd-Catalyzed Cross-Coupling for Diversification Without Protecting-Group Manipulation

The ortho-bromine in the target compound serves as a synthetic handle for Suzuki, Buchwald–Hartwig, or Heck coupling reactions, enabling late-stage diversification of the thiosemicarbazide scaffold without requiring protection of the thiosemicarbazide NH groups [1]. In contrast, the simpler 4-(trifluoromethoxy)phenyl-thiosemicarbazide (CAS not available, lacking bromine) or the para-bromo isomer (where bromine is distal to the thiosemicarbazide attachment) cannot exploit this ortho-halogen effect, which has been documented to accelerate oxidative addition in Pd(0) catalysis due to steric proximity to the directing group [2].

Cross-coupling Derivatization Library synthesis

Optimal Research and Industrial Application Scenarios for 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens Including MRSA

The compound belongs to the 4-arylthiosemicarbazide class, for which potent anti-MRSA activity has been demonstrated (MIC 2–7 µg/mL for the best analog) [1]. Medicinal chemistry teams seeking new Gram-positive antibacterials can use this compound as a starting scaffold for systematic structure–activity relationship exploration, with the ortho-bromine enabling rapid analog synthesis via cross-coupling chemistry [2]. The trifluoromethoxy group contributes metabolic stability, a desirable feature for hit-to-lead progression.

Synthesis of 1,2,4-Triazole and 1,3,4-Thiadiazole Heterocyclic Libraries

Thiosemicarbazides are established precursors for 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles via cyclization under acidic or basic conditions [1]. The ortho-bromine in this compound survives cyclization conditions, enabling subsequent diversification of the heterocyclic product. This dual-stage functionalization strategy is valuable in agrochemical discovery programs targeting fungicidal or herbicidal lead series where halogenated triazoles have demonstrated commercial relevance.

Metal-Chelating Ligand Design for Bioinorganic and Catalytic Applications

The N,S-donor atoms of the thiosemicarbazide chain coordinate transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺) to form stable chelate complexes [1]. The ortho-bromine and para-trifluoromethoxy substituents tune the electron density at the metal center, influencing redox potential and catalytic activity. Researchers developing metallodrugs or homogeneous catalysts can utilize this ligand's unique substitution pattern to modulate complex stability and reactivity relative to simpler phenylthiosemicarbazide ligands.

Chemical Probe Development for Target Identification in Chemical Biology

The bromine atom serves as a heavy-atom label for X-ray crystallography, facilitating co-crystallization studies with protein targets to determine binding modes. Combined with the thiosemicarbazide scaffold's known affinity for DNA gyrase and other bacterial enzymes predicted by docking studies [1], this compound can serve as a chemical probe for target engagement studies in antibacterial mode-of-action research.

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